molecular formula C19H15BrN2O4 B11961256 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide CAS No. 853331-06-3

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide

Cat. No.: B11961256
CAS No.: 853331-06-3
M. Wt: 415.2 g/mol
InChI Key: XMYFEYBIRGAHCN-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with furfural in the presence of a base to form 5-(4-bromophenyl)-2-furylmethanol. This intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include dichloromethane and dimethyl sulfoxide, and catalysts such as palladium on carbon may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzophenone: Similar in structure but lacks the furyl and nitrophenyl groups.

    2-Nitrobenzophenone: Contains the nitrophenyl group but lacks the furyl and bromophenyl groups.

    5-(4-Bromophenyl)-2-furylmethanol: An intermediate in the synthesis of the target compound.

Uniqueness

3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

853331-06-3

Molecular Formula

C19H15BrN2O4

Molecular Weight

415.2 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(2-nitrophenyl)propanamide

InChI

InChI=1S/C19H15BrN2O4/c20-14-7-5-13(6-8-14)18-11-9-15(26-18)10-12-19(23)21-16-3-1-2-4-17(16)22(24)25/h1-9,11H,10,12H2,(H,21,23)

InChI Key

XMYFEYBIRGAHCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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